Lipophilicity vs. Non-Fluorinated Analogs
4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline exhibits significantly higher calculated lipophilicity (cLogP ~3.6-4.0) compared to its non-fluorinated analog 4-chloroquinazoline (cLogP ~1.8-2.0) [1]. This increase in lipophilicity is driven by the introduction of the 6-fluoro and 2-trifluoromethyl groups. The higher cLogP value predicts better passive membrane permeability, a critical factor for cellular uptake in biological assays .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Consensus cLogP = 3.62 |
| Comparator Or Baseline | 4-Chloroquinazoline (estimated cLogP ~1.8-2.0) |
| Quantified Difference | Increase of ~1.6-1.8 log units |
| Conditions | Calculated values using XLOGP3, iLOGP, and other methods |
Why This Matters
Higher lipophilicity is directly correlated with improved cell permeability and is a key differentiator when selecting a building block for cellular target engagement studies, reducing the need for additional formulation to improve uptake.
- [1] ChemSpace. 4-chloro-6-fluoro-2-(trifluoromethyl)quinazoline. Compound Database Entry. CSSB00011251900. View Source
